molecular formula C22H22N2O4S B302615 (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

(5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

Cat. No. B302615
M. Wt: 410.5 g/mol
InChI Key: BOWHMLZCZGZPBR-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one, also known as EHT 1864, is a small molecule inhibitor that targets Rac GTPase. Rac GTPases are a family of proteins that play a crucial role in cell migration, invasion, and metastasis. EHT 1864 has been shown to inhibit Rac GTPase activity and, thus, has potential applications in cancer research.

Mechanism of Action

(5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 targets Rac GTPase, a protein that plays a crucial role in cell migration, invasion, and metastasis. Rac GTPase is activated by guanine nucleotide exchange factors (GEFs) and inactivated by GTPase-activating proteins (GAPs). (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 inhibits Rac GTPase activity by binding to the switch regions of Rac, which are critical for GEF-mediated activation. This prevents the binding of GEFs and, thus, inhibits Rac activation.
Biochemical and Physiological Effects:
(5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 has been shown to have several biochemical and physiological effects. It inhibits cell migration, invasion, and metastasis by inhibiting Rac GTPase activity. (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 also inhibits angiogenesis, the process by which new blood vessels are formed, by inhibiting the activation of endothelial cells. Additionally, (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 in lab experiments is its specificity for Rac GTPase. This allows researchers to study the role of Rac GTPase in various cellular processes without affecting other proteins. However, one limitation is that (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 is not very stable in aqueous solutions and has a short half-life. This can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864. One potential application is in combination therapy with other cancer drugs. (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 has been shown to enhance the efficacy of other cancer drugs, such as paclitaxel and cisplatin. Another future direction is the development of more stable analogs of (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 that can be used in a wider range of experiments. Finally, the role of Rac GTPase in other cellular processes, such as cell division and differentiation, could be further studied using (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864.

Synthesis Methods

The synthesis of (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 involves several steps. The starting material is 3-ethoxy-4-hydroxy-5-prop-2-enylbenzaldehyde, which is reacted with thiosemicarbazide to form the thiosemicarbazone. This compound is then reacted with 4-methoxyaniline and phosphorous oxychloride to form the thiazole ring. Finally, the double bond in the side chain is reduced to yield (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864.

Scientific Research Applications

(5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 has been extensively studied in cancer research. It has been shown to inhibit cell migration, invasion, and metastasis in various cancer cell lines, including breast, lung, and prostate cancer. (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 has also been shown to inhibit tumor growth and metastasis in animal models of cancer. These findings suggest that (5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one 1864 has potential applications in cancer therapy.

properties

Product Name

(5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C22H22N2O4S/c1-4-6-15-11-14(12-18(20(15)25)28-5-2)13-19-21(26)24-22(29-19)23-16-7-9-17(27-3)10-8-16/h4,7-13,25H,1,5-6H2,2-3H3,(H,23,24,26)/b19-13-

InChI Key

BOWHMLZCZGZPBR-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C\2/C(=O)N=C(S2)NC3=CC=C(C=C3)OC

SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N=C(S2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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